![molecular formula C22H21N3O4 B2981593 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 954660-38-9](/img/structure/B2981593.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential and Properties
Anticonvulsant and CNS Depressant Activities : Compounds structurally similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide have been synthesized and evaluated for anticonvulsant activity and central nervous system (CNS) depressant activities in mice. The studies demonstrated promising results in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests, indicating potential applications in treating convulsions (Nikalje, Khan, & Ghodke, 2011).
Anti-Inflammatory Activities : Novel derivatives related to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide have been synthesized and evaluated for their anti-inflammatory activities using in vitro and in vivo models. These compounds have shown promising anti-inflammatory effects, supporting their potential use in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Structural and Synthetic Insights
Synthetic Methodologies : Research into structurally similar compounds has also focused on their synthesis, offering insights into potential synthetic routes that could be applicable to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. For example, studies have reported on the synthesis of related amide and acetamide derivatives, highlighting methodologies that might be relevant for synthesizing a wide range of bioactive compounds (Karmakar, Sarma, & Baruah, 2007).
Molecular Docking and In Vivo Evaluations : Additionally, the evaluation of related compounds through molecular docking and in vivo studies sheds light on their potential interactions with biological targets, offering a foundation for further research into the therapeutic applications of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and similar molecules.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-11-24-18-9-8-15(12-14(18)7-10-20(24)27)23-19(26)13-25-21(28)16-5-3-4-6-17(16)22(25)29/h3-6,8-9,12H,2,7,10-11,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZLQVCZMJKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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